molecular formula C10H18O2 B094781 cis-3-Hexenyl butyrate CAS No. 16491-36-4

cis-3-Hexenyl butyrate

Cat. No.: B094781
CAS No.: 16491-36-4
M. Wt: 170.25 g/mol
InChI Key: ZCHOPXVYTWUHDS-WAYWQWQTSA-N
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Description

cis-3-Hexenyl butyrate: is an organic compound with the molecular formula C10H18O2. It is an ester formed from the reaction between cis-3-hexenol and butyric acid. This compound is known for its fresh, green, and fruity aroma, often associated with the scent of freshly cut grass or green leaves. It occurs naturally in various plants, including mango and passion fruit, and is commonly used in the flavor and fragrance industry .

Mechanism of Action

Target of Action

cis-3-Hexenyl butyrate is primarily used as a flavor and fragrance agent . It has a green, fruity, somewhat buttery aroma . It is suggested for use in perfume compositions as a modifier for the Acetate and other esters .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other aroma compounds can affect the perception of its smell. Additionally, its volatility and thus its ability to reach olfactory receptors can be affected by temperature and humidity. Its stability and efficacy can also be influenced by pH and the presence of light or oxygen, which can lead to degradation of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hexenyl butyrate typically involves the esterification of cis-3-hexenol with butyric acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction is as follows:

cis-3-Hexenol+Butyric Acidcis-3-Hexenyl Butyrate+Water\text{cis-3-Hexenol} + \text{Butyric Acid} \rightarrow \text{this compound} + \text{Water} cis-3-Hexenol+Butyric Acid→cis-3-Hexenyl Butyrate+Water

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through similar esterification processes, often using continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes, such as lipases, has also been explored to catalyze the esterification reaction under milder conditions, reducing the need for harsh acids and high temperatures .

Chemical Reactions Analysis

Types of Reactions: cis-3-Hexenyl butyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding cis-3-hexenol and butyric acid.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

    Substitution: Various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed:

    Oxidation: cis-3-Hexenal or cis-3-Hexenoic acid.

    Reduction: cis-3-Hexenol.

    Hydrolysis: cis-3-Hexenol and butyric acid.

    Substitution: Depending on the nucleophile, products can vary widely.

Scientific Research Applications

cis-3-Hexenyl butyrate has several applications in scientific research:

Comparison with Similar Compounds

cis-3-Hexenyl butyrate can be compared with other similar esters, such as:

    cis-3-Hexenyl acetate: Known for its fruity and green aroma, used in flavors and fragrances.

    cis-3-Hexenyl isobutyrate: Similar in structure but with a slightly different scent profile.

    cis-3-Hexenyl hexanoate: Another ester with a fruity aroma, used in similar applications.

The uniqueness of this compound lies in its specific aroma profile and its role in plant defense mechanisms, making it a valuable compound in both research and industry .

Properties

IUPAC Name

[(Z)-hex-3-enyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h5-6H,3-4,7-9H2,1-2H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHOPXVYTWUHDS-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OCC/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051772
Record name (Z)-Hex-3-enyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with a green, fruity, buttery odour
Record name cis-3-Hexenyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/226/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

96.00 °C. @ 20.00 mm Hg
Record name cis-3-Hexenyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033377
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, soluble in alcohol, propylene glycol; miscible with most fixed oils; insoluble in water
Record name cis-3-Hexenyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033377
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name cis-3-Hexenyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/226/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.860-0.899
Record name cis-3-Hexenyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/226/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

16491-36-4
Record name cis-3-Hexenyl butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16491-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexenyl butyrate, (3Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016491364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, (3Z)-3-hexen-1-yl ester
Source EPA Chemicals under the TSCA
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Record name (Z)-Hex-3-enyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-hex-3-enyl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.851
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HEXENYL BUTYRATE, (3Z)-
Source FDA Global Substance Registration System (GSRS)
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Record name cis-3-Hexenyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033377
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of cis-3-Hexenyl butyrate?

A1: this compound is a volatile organic compound (VOC) released by plants, often in response to herbivore attack. [, ] It acts as a signaling molecule, attracting natural enemies of the herbivores and potentially warning neighboring plants. [, ] Its presence in various plant species highlights its role in plant defense mechanisms. [, , , , , ]

Q2: How does the structure of this compound influence its interaction with insects?

A2: Research on the moth Semiothisa cinerearia suggests that this compound binds to a specific odorant-binding protein (GOBP) in the insect's antennae, ScinGOBP2. [] This binding triggers electrical activity, indicating that the insect can detect the compound. [] Behavioral studies further demonstrate that this compound acts as an attractant for female moths, influencing their oviposition behavior. []

Q3: How does elevated CO2 impact the release of this compound in plants?

A3: Studies on lima bean plants (Phaseolus lunatus L.) revealed that elevated CO2 levels significantly increased the emission of this compound. [] This increase suggests that global climate change, with its associated rising CO2 levels, could potentially alter plant-insect interactions by influencing the release of this important signaling molecule. []

Q4: What are the main chemical characteristics of this compound?

A4: While the provided research papers don't explicitly state the molecular formula and weight, this compound is an ester formed from cis-3-Hexenol and butyric acid. Its molecular formula is C10H18O2, and its molecular weight is 170.25 g/mol. Information regarding its spectroscopic data can be found in chemical databases like NIST or PubChem.

Q5: How do the levels of this compound vary among different plant varieties?

A5: Research on wall rocket (Diplotaxis erucoides) revealed a 20-fold difference in this compound levels among different populations of the plant. [] This significant variation suggests potential for breeding programs to select for varieties with specific aroma profiles, catering to consumer preferences or enhancing pest resistance. []

Q6: What is the role of this compound in the aroma profile of various plants?

A6: this compound contributes to the characteristic aromas of various plants and teas. In wall rocket, it contributes to the overall ester profile, which can be selected for mild-pungent varieties. [] In Xinyang Maojian green tea, it acts as a key odorant, significantly impacting the tea's aroma, alongside other volatile compounds. [] Studies on white tea identified this compound as a key odorant contributing to the unique aroma characteristics of different subtypes. [] In fresh Codonopsis lanceolata, its presence contributes to the green and camphoraceous notes, although it might not be among the most abundant volatile compounds. []

Q7: How does the presence of this compound impact the flavor of mangoes?

A7: Comparative analysis of Taiwan Apple Mango (TAM) and Philippines Carabao Mango (PCM) identified this compound exclusively in PCM. [, ] This finding suggests that the compound contributes to the distinct flavor profile of PCM, setting it apart from TAM. [, ]

Q8: How is this compound used in the fragrance industry?

A8: While the research articles focus on the natural occurrence and ecological roles of this compound, one article mentions its safety assessment by the Research Institute for Fragrance Materials (RIFM). [] This suggests its potential use as a fragrance ingredient, although specific applications and safety data require further investigation.

Q9: How is this compound analyzed in scientific research?

A9: Several research papers utilize headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) to extract and analyze this compound and other volatile compounds from various plant materials. [, , , , , , ] This technique allows for the identification and quantification of this volatile compound in complex mixtures.

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